9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine
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Description
9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine is a useful research compound. Its molecular formula is C24H21F2N5OS and its molecular weight is 465.52. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Research on similar triazolo-pyrazine derivatives has shown potential in anticonvulsant activities. For instance, Kelley et al. (1995) investigated substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, revealing significant anticonvulsant activity against maximal electroshock-induced seizures in rats. The 1,2,4-triazolo[4,3-a]pyrazine ring system was identified as a bioisostere of the purine ring for anticonvulsant activity (Kelley et al., 1995).
Antibacterial and Antifungal Activity
Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including triazolo-pyrazines, and evaluated their antimicrobial activity. They demonstrated effective antimicrobial properties against various bacteria and fungi (Hassan, 2013).
Synthesis of Fused Heterocycles
Mahmoud and El-Shahawi (2008) detailed the synthesis of new fused thiazolo-pyrimidines using a pyrimidin-2-thione derivative, showcasing the utility of such compounds in creating diverse heterocyclic structures, including triazolo-pyrazines (Mahmoud & El-Shahawi, 2008).
Synthesis of Novel Heterocycles
Abdelhamid et al. (2012) conducted a study on the synthesis of various pyrazolo-triazines and related derivatives containing benzofuran moiety. This research contributes to the understanding of how to synthesize novel heterocycles, which can include triazolo-pyrazines (Abdelhamid et al., 2012).
Phosphodiesterase Type 4 Inhibitors
Research by Raboisson et al. (2003) explored the use of pyrazolo-triazines as bioisosteres for adenine derivatives, leading to the development of potent phosphodiesterase type 4 inhibitors. These inhibitors showed significant potential in inhibiting TNFalpha release, suggesting therapeutic applications (Raboisson et al., 2003).
Properties
IUPAC Name |
11-(4-butoxyphenyl)-5-[(2,5-difluorophenyl)methylsulfanyl]-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F2N5OS/c1-2-3-12-32-19-7-4-16(5-8-19)21-14-22-23-27-28-24(30(23)10-11-31(22)29-21)33-15-17-13-18(25)6-9-20(17)26/h4-11,13-14H,2-3,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOQGMGJHFWLLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC5=C(C=CC(=C5)F)F)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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